molecular formula C8H6N2O3 B174615 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 187543-70-0

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B174615
CAS No.: 187543-70-0
M. Wt: 178.14 g/mol
InChI Key: JMJHWILLNILULW-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d][1,3]oxazines. This compound is characterized by a fused ring system containing both pyridine and oxazine rings. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired oxazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for research and potential commercial applications.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other related compounds .

Properties

IUPAC Name

7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHWILLNILULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611450
Record name 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187543-70-0
Record name 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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